molecular formula C24H20FN5O3 B2795617 8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione CAS No. 904372-70-9

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

Cat. No. B2795617
M. Wt: 445.454
InChI Key: HKUVFIPASNFZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H20FN5O3 and its molecular weight is 445.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis and biological evaluation of derivatives similar to the specified compound, investigating their potential as antidepressant agents. The compounds were evaluated for their affinity for serotonin receptors and phosphodiesterase inhibitors. One particular derivative showed promising antidepressant-like activity in vivo, suggesting the therapeutic potential of these compounds for treating depression and anxiety. The study also highlighted the significance of fluorinated arylpiperazinylalkyl derivatives in developing new antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).

Anticancer, Anti-HIV, and Antimicrobial Activities

  • Research into novel substituted purine derivatives, including structures related to the specified compound, showed potential anticancer, anti-HIV-1, and antimicrobial activities. These findings indicate the broad spectrum of biological activities exhibited by these compounds, making them valuable for further investigation in the development of new therapeutic agents (Ashour et al., 2012).

Molecular Modeling and Pharmacological Evaluation

  • Another study involving molecular modeling and pharmacological evaluation of imidazopurine-2,4-dione derivatives explored their intrinsic activity at different signaling pathways coupled to the serotonin 5-HT1A receptor. This research provided insights into the pharmacological and pharmacokinetic properties of these compounds, further supporting their potential use in treating depression and anxiety disorders (Partyka et al., 2020).

properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O3/c1-14-15(2)30-20-21(26-23(30)29(14)18-12-8-7-11-17(18)25)27(3)24(33)28(22(20)32)13-19(31)16-9-5-4-6-10-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUVFIPASNFZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

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